2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane is an organic compound characterized by the presence of an ether and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane typically involves the reaction of 2-(prop-2-en-1-ylthio)ethanol with 1-bromobutane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-(prop-2-en-1-ylthio)ethanol is replaced by the butyl group from 1-bromobutane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the double bond in the prop-2-en-1-yl group using hydrogenation with a palladium catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated ethers.
Substitution: Alcohols, thiols.
Wissenschaftliche Forschungsanwendungen
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ether and sulfanyl functionalities into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane involves its interaction with molecular targets through its ether and sulfanyl groups. These functional groups can participate in various chemical reactions, such as forming hydrogen bonds or undergoing redox reactions, which can modulate the activity of biological molecules or materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}ethane: Similar structure but with a shorter alkyl chain.
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}propane: Similar structure but with a different alkyl chain length.
Eigenschaften
CAS-Nummer |
88627-43-4 |
---|---|
Molekularformel |
C9H18OS |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
2-(2-prop-2-enylsulfanylethoxy)butane |
InChI |
InChI=1S/C9H18OS/c1-4-7-11-8-6-10-9(3)5-2/h4,9H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
WDXLDXQQHNRTJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OCCSCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.